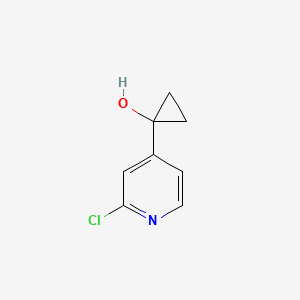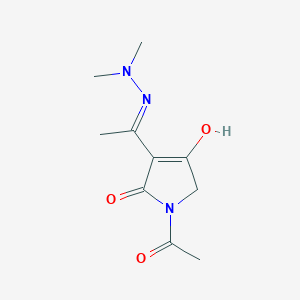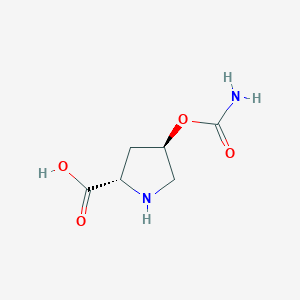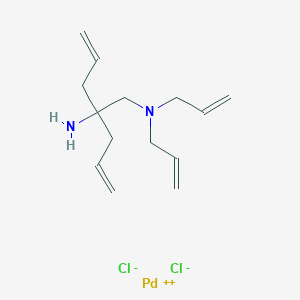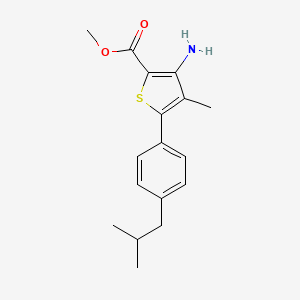
Methyl 3-amino-4-methyl-5-(4-isobutylphenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-4-methyl-5-(4-isobutylphenyl) thiophene-2-carboxylate: is a complex organic compound with a molecular formula of C16H19NO2S. This compound belongs to the thiophene family, which is known for its aromatic sulfur-containing heterocyclic structure. Thiophene derivatives are widely studied due to their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-methyl-5-(4-isobutylphenyl) thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene derivatives with appropriate amines and carboxylates under controlled conditions. For instance, the reaction of thiophene-2-carboxylic acid with methylamine and subsequent functionalization steps can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, esterification, and amination are employed under specific temperature and pressure conditions to achieve efficient production. The use of advanced catalysts and automated reactors can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-methyl-5-(4-isobutylphenyl) thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced thiophene derivatives, and various substituted thiophenes .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Methyl 3-amino-4-methyl-5-(4-isobutylphenyl) thiophene-2-carboxylate exhibits significant biological activities. It has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate protein tyrosine phosphatases (PTPases) makes it a valuable compound in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its properties make it suitable for applications in optoelectronic devices and sensors .
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-methyl-5-(4-isobutylphenyl) thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, its role as a modulator of protein tyrosine phosphatases (PTPases) suggests that it can influence signaling pathways involved in cell growth, differentiation, and apoptosis. The compound’s ability to bind to these enzymes and alter their activity is crucial for its biological effects .
Comparison with Similar Compounds
- Methyl 3-amino-2-thiophenecarboxylate
- Methyl 3-sulfonyl amino-2-thiophenecarboxylate
- Methyl 3-amino-5-(4-isobutylphenyl)thiophene-2-carboxylate
Uniqueness: Methyl 3-amino-4-methyl-5-(4-isobutylphenyl) thiophene-2-carboxylate stands out due to its specific substitution pattern on the thiophene ring, which imparts unique chemical and biological properties. Its isobutylphenyl group enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for drug development .
Properties
Molecular Formula |
C17H21NO2S |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
methyl 3-amino-4-methyl-5-[4-(2-methylpropyl)phenyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H21NO2S/c1-10(2)9-12-5-7-13(8-6-12)15-11(3)14(18)16(21-15)17(19)20-4/h5-8,10H,9,18H2,1-4H3 |
InChI Key |
YNLLERYFYBSAJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1N)C(=O)OC)C2=CC=C(C=C2)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


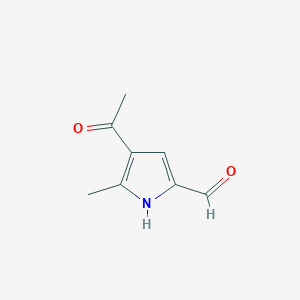

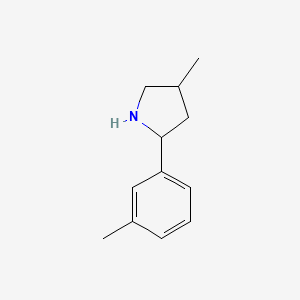
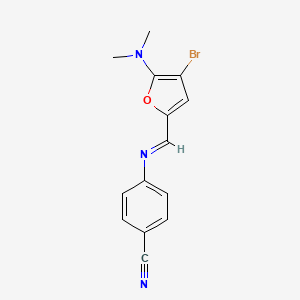
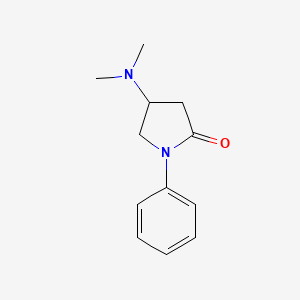
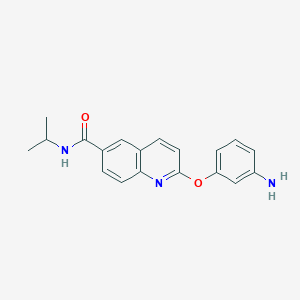
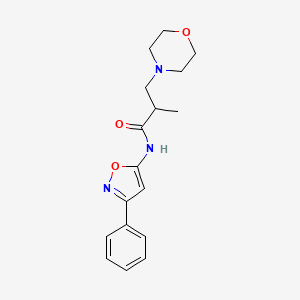

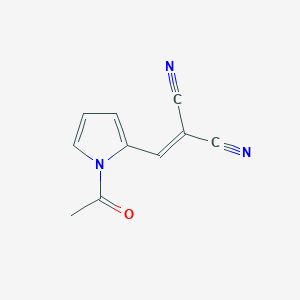
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
